3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine

Description

Chemical Identity and Classification

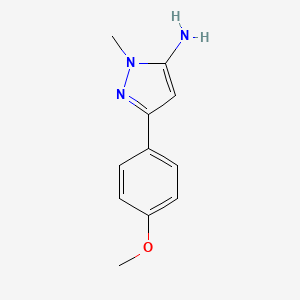

3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine (CAS: 92469-35-7) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₁H₁₃N₃O and a molecular weight of 203.24 g/mol . Its structure consists of a pyrazole core (a five-membered aromatic ring with two adjacent nitrogen atoms) substituted at the 1-position with a methyl group, the 3-position with a 4-methoxyphenyl group, and the 5-position with an amine group (Figure 1).

Structural Features :

- Pyrazole ring : Aromatic, planar, and stabilized by resonance.

- 4-Methoxyphenyl substituent : Introduces electron-donating methoxy (-OCH₃) and phenyl groups, enhancing lipophilicity and potential bioactivity.

- Methyl group (N1) : Steric and electronic modulator influencing reactivity and intermolecular interactions.

Classification :

- Heterocyclic amine : Classified under azoles due to its nitrogen-rich structure.

- Substituted pyrazole : Part of the pyrazole family, which includes pharmacologically active derivatives like celecoxib and crizotinib.

Physicochemical Properties :

| Property | Value | Source |

|---|---|---|

| Melting Point | 140–141°C | |

| Density | 1.19 g/cm³ | |

| Storage Conditions | Sealed, dry, 2–8°C | |

| Solubility | Limited in water; soluble in organic solvents (e.g., DMF, ethanol) |

Historical Context and Discovery

The pyrazole scaffold was first synthesized in 1883 by Ludwig Knorr via condensation of β-diketones with hydrazines. However, This compound emerged much later as a specialized derivative during the 20th-century push for heterocyclic drug discovery. Its synthesis leverages classical pyrazole-forming reactions, such as:

- Knorr pyrazole synthesis : Reaction of hydrazines with 1,3-diketones or α,β-unsaturated ketones.

- Cyclocondensation : Microwave-assisted protocols using methylhydrazine and 4-methoxybenzoylacetonitrile.

The compound gained attention for its structural versatility, enabling modular modifications for medicinal chemistry applications. Unlike early pyrazoles (e.g., antipyrine), its design incorporates methoxy and methyl groups to optimize pharmacokinetic properties.

Significance in Heterocyclic Chemistry

Pyrazoles are pivotal in heterocyclic chemistry due to their:

- Electron-rich structure : Facilitates π-π stacking and hydrogen bonding with biological targets.

- Tautomerism : Exists in two tautomeric forms (1H- and 2H-pyrazole), influencing reactivity.

This compound exemplifies these traits with added functionalization:

- Methoxy group : Enhances metabolic stability and membrane permeability.

- Amine group : Serves as a handle for further derivatization (e.g., acylations, Schiff base formations).

Applications :

Structural Relationship to Pyrazole Family

The compound shares core features with pyrazole-based drugs but differs in substituent patterns (Table 1):

| Compound | Substituents | Biological Activity |

|---|---|---|

| Celecoxib | SO₂NH₂ at C3, CF₃ at C5 | COX-2 inhibitor |

| Crizotinib | Chlorophenyl at C3, piperidine at C5 | ALK/ROS1 inhibitor |

| This compound | 4-Methoxyphenyl at C3, NH₂ at C5 | Under investigation |

Key Structural Insights :

- Methyl group (N1) : Reduces steric hindrance compared to bulkier substituents in analogs like stanozolol.

- 4-Methoxyphenyl : Mimics tyrosine residues in enzyme active sites, enabling targeted interactions.

Synthetic Flexibility :

- The amine at C5 allows coupling with sugars, peptides, or fluorophores for prodrug or imaging applications.

- Methoxy groups can be demethylated to phenolic derivatives for enhanced solubility.

(Continued in subsequent sections with molecular interactions, synthesis protocols, and applications.)

Properties

IUPAC Name |

5-(4-methoxyphenyl)-2-methylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-14-11(12)7-10(13-14)8-3-5-9(15-2)6-4-8/h3-7H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSVZDKNTAGWKQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=C(C=C2)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70424395 | |

| Record name | 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92469-35-7 | |

| Record name | 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative. The reaction conditions typically involve heating the mixture in ethanol or another suitable solvent .

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors to enhance the reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding pyrazole carboxylic acids.

Reduction: Formation of the corresponding amine derivatives.

Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Biological Activities

3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine has exhibited promising biological activities:

Antimicrobial Properties

Recent studies have evaluated the compound's antimicrobial efficacy against various pathogens. For instance, it has shown significant activity against multi-drug resistant strains of Mycobacterium tuberculosis, making it a candidate for further development as an anti-tubercular agent .

Antidiabetic Effects

Research involving animal models has demonstrated that derivatives of this compound exhibit hypoglycemic effects. In tests with sucrose-loaded diabetic mice, certain derivatives showed improved glucose tolerance and insulin sensitivity .

| Compound | Tested Activity | MIC (mg/mL) | Reference |

|---|---|---|---|

| This compound | Antimicrobial | 0.0039 - 0.025 | |

| Derivative 4-C | Antidiabetic | Not specified |

Case Study: Antimicrobial Activity

A study conducted on various pyrazole derivatives, including this compound, assessed their effectiveness against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the methoxy group significantly enhanced the compound's antibacterial properties, particularly against Staphylococcus aureus and Escherichia coli .

Case Study: Drug Development for Tuberculosis

In a recent investigation, molecular docking studies were performed to assess the binding affinity of this compound derivatives to Mycobacterium tuberculosis protein targets. The findings suggested that certain structural modifications could lead to improved efficacy against drug-resistant strains .

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole-3-amine derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison of 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine with structurally analogous compounds.

Structural and Substituent Variations

Physicochemical Properties

- Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group in this compound enhances electron density on the phenyl ring, increasing hydrophilicity (logP ~1.2) compared to chloro (logP ~2.5) or bromo analogs .

- Molecular Weight and Solubility : Bulkier substituents (e.g., 3-phenyl in C₁₆H₁₅N₃O) reduce aqueous solubility but improve membrane permeability, making them suitable for CNS-targeting agents .

Biological Activity

3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 203.24 g/mol. The compound features a pyrazole ring with a methoxyphenyl substituent at the 3-position and an amine group at the 5-position, which are crucial for its biological activity. The presence of the methoxy group enhances the compound's lipophilicity and potential interactions with biological targets.

Synthesis Methods

Several methods have been developed for synthesizing this compound. Common approaches include:

- Condensation Reactions : Utilizing arylglyoxals and pyrazol-5-amines to form the desired product through multicomponent reactions .

- Reduction Techniques : Employing reducing agents such as sodium borohydride to synthesize derivatives from corresponding imines .

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in anticancer and antimicrobial domains. Below are some key findings:

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including this compound:

- Cell Line Studies : The compound has shown inhibitory effects on various cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer), with reported IC50 values indicating effective antiproliferative activity .

The mechanism by which this compound exerts its biological effects is primarily through interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation, contributing to its anticancer effects.

- Apoptosis Induction : Studies have shown that it can induce apoptosis in cancer cells, leading to cell cycle arrest and programmed cell death .

- Molecular Docking Studies : Computational modeling suggests strong binding affinity to targets like CDK2 and CDK9, which are crucial for cell cycle regulation .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of pyrazole derivatives similar to this compound:

- A study demonstrated that various pyrazole compounds exhibited significant cytotoxicity against HepG2 and P815 cancer cell lines, with some derivatives showing IC50 values as low as 3.25 mg/mL .

Summary of Key Findings

| Study Focus | Key Results |

|---|---|

| Anticancer Activity | Effective against multiple cancer types |

| Mechanism of Action | Induces apoptosis; inhibits enzyme function |

| Molecular Docking | Strong interactions with CDK2/CDK9 |

Q & A

Basic: What are the standard synthetic routes for 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine?

Answer:

The compound is typically synthesized via cyclocondensation of hydrazine derivatives with β-ketoesters or α,β-unsaturated ketones. For example:

- Step 1: React 4-methoxyphenylacetonitrile with methyl hydrazine to form the pyrazole core.

- Step 2: Introduce substituents via nucleophilic substitution or reductive amination. A solvent-free microwave-assisted method can improve yield (reaction time: 20–30 mins, 80–100°C) .

- Key reagents: Aryl aldehydes, thiourea analogs, or acyl chlorides for functionalization. Characterization via H/C NMR and IR confirms intermediate purity .

Advanced: How can synthetic routes be optimized for scalability and regioselectivity?

Answer:

- Microwave-assisted synthesis reduces reaction times and improves regioselectivity by controlling thermal gradients .

- Solvent-free conditions (e.g., using p-methoxybenzaldehyde) minimize side products. For example, reductive amination under neat conditions achieves >80% yield .

- Catalytic additives (e.g., trifluoroacetic acid) enhance cyclization efficiency in pyrazole ring formation .

Basic: What spectroscopic techniques are used to confirm the structure of this compound?

Answer:

- H/C NMR: Identify methoxy (-OCH, δ ~3.8 ppm) and pyrazole NH (δ ~5.1 ppm) groups. Aromatic protons appear as doublets (δ 6.8–7.5 ppm) .

- IR spectroscopy: Stretching vibrations for NH (~3250 cm) and C-O (1274 cm) confirm functional groups .

- Mass spectrometry (ESI): Molecular ion peaks (e.g., m/z 229.3 [M+H]) validate the molecular formula .

Advanced: How can X-ray crystallography resolve ambiguities in spectroscopic data?

Answer:

- Single-crystal X-ray diffraction (e.g., using SHELXL ) provides unambiguous bond lengths/angles. For example, the dihedral angle between the pyrazole ring and 4-methoxyphenyl group is ~5–10°, confirming planarity .

- WinGX/ORTEP visualizes anisotropic displacement parameters to detect disorder or co-crystallized solvents .

- Validation: Compare experimental data with Cambridge Structural Database entries for analogous pyrazoles .

Basic: What in vitro assays are used to evaluate biological activity?

Answer:

- Antimicrobial testing: Broth microdilution (MIC values) against S. aureus or C. albicans .

- Cytotoxicity: MTT assay on cancer cell lines (e.g., IC determination) .

- Enzyme inhibition: Carbonic anhydrase or cholinesterase assays (UV-Vis monitoring) .

Advanced: How can structure-activity relationships (SAR) guide derivative design?

Answer:

- Electron-withdrawing substituents (e.g., -NO) enhance antimicrobial activity by increasing electrophilicity .

- Methoxy group positioning: Para-substitution on the phenyl ring improves membrane permeability (logP ~2.5) .

- Pyrazole N-methylation reduces metabolic degradation in hepatocyte assays .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

- Dose-response validation: Repeat assays with standardized protocols (e.g., CLSI guidelines for MIC) .

- Off-target profiling: Use kinase/GPCR panels to identify polypharmacology .

- Computational modeling: Molecular docking (AutoDock Vina) predicts binding affinities to primary vs. secondary targets .

Advanced: What computational methods predict pharmacokinetic properties?

Answer:

- ADMET prediction: SwissADME estimates bioavailability (TPSA >60 Å reduces CNS penetration) .

- MD simulations (GROMACS): Assess stability in lipid bilayers for blood-brain barrier permeability .

- Quantum mechanics (DFT): Calculate frontier molecular orbitals to predict reactivity sites .

Basic: How to purify the compound and its derivatives?

Answer:

- Column chromatography: Use silica gel (60–120 mesh) with hexane:ethyl acetate (8:2) .

- Recrystallization: Ethanol/water mixtures yield high-purity crystals (mp 145–148°C) .

- HPLC: Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for chiral separations .

Advanced: How to validate synthetic intermediates with unstable tautomers?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.